n-Benzyl-2,5-dimethoxyaniline
Description
Properties
CAS No. |
5338-39-6 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-benzyl-2,5-dimethoxyaniline |
InChI |
InChI=1S/C15H17NO2/c1-17-13-8-9-15(18-2)14(10-13)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 |
InChI Key |
OHKDMYGHPZFZDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Benzyl-2,5-dimethoxyaniline typically involves the nucleophilic substitution of 2,5-dimethoxyaniline with benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction conditions often include heating the mixture to reflux to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: n-Benzyl-2,5-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like benzyl chloride for nucleophilic substitution or bromine (Br2) for electrophilic substitution are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group would produce an amine .
Scientific Research Applications
Organic Chemistry
n-Benzyl-2,5-dimethoxyaniline serves as a versatile building block for synthesizing more complex organic molecules. It is particularly useful in:
- Synthesis of Heterocycles : The compound can be transformed into various nitrogen-containing heterocycles, which are valuable in medicinal chemistry.
- Functionalization Reactions : It can undergo electrophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups.
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, including:
- Enzyme Inhibition : this compound has shown potential as an enzyme inhibitor, specifically targeting pathways involved in cancer and inflammation. For instance, it inhibits Protein Kinase B (AKT) and Cyclooxygenase (COX), which are crucial in cell proliferation and inflammatory responses respectively .
| Enzyme Target | Effect | Reference |
|---|---|---|
| Protein Kinase B (AKT) | Inhibition of cell proliferation | |
| Cyclooxygenase (COX) | Reduced inflammatory response |
- Case Study: Apoptosis Induction : In vitro studies on human lymphoblastoid TK6 cells demonstrated that this compound can induce apoptosis and modulate cell cycle regulation, suggesting its therapeutic potential against cancer.
Material Science
The compound's unique electronic properties make it suitable for developing novel materials:
- Conductive Polymers : this compound can be used as a precursor in synthesizing conductive polymers for applications in organic electronics.
- Optoelectronic Devices : Its properties lend themselves to applications in light-emitting diodes (LEDs) and solar cells.
Biological Studies
Research indicates that this compound interacts with biological molecules:
- Toxicological Assessments : While exhibiting significant biological activity, the compound also raises safety concerns. Studies have shown concentration-dependent increases in micronuclei formation in treated cells, indicating potential genotoxic effects at higher concentrations.
Comprehensive Data Table
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Organic Chemistry | Building block for complex molecules | Versatile synthesis routes available |
| Medicinal Chemistry | Enzyme inhibition | Potential anti-cancer and anti-inflammatory effects |
| Material Science | Conductive polymers | Applications in organic electronics |
| Biological Studies | Toxicological assessments | Genotoxic effects observed at high concentrations |
Mechanism of Action
The mechanism of action of n-Benzyl-2,5-dimethoxyaniline involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
*Inferred from structural analogs like N-Benzyl-2,5-dichloroaniline .
Chloro substituents (as in N-Benzyl-2,5-dichloroaniline) increase molecular weight and may alter electronic properties, affecting reactivity in electrophilic substitution reactions .
Key Research Findings
- Synthetic Flexibility : Benzyl groups facilitate nitrogen protection during multi-step syntheses, as seen in the preparation of 2-benzyloxy-3,5-dimethoxyaniline .
- Structure-Activity Relationships : Trifluoroacetyl and benzyl groups synergize to enhance antifungal activity in N-Benzyl-2,2,2-trifluoroacetamide, suggesting that similar modifications in this compound could yield bioactive derivatives .
- Thermal Stability : The parent 2,5-dimethoxyaniline’s melting point (80–82°C) indicates that this compound likely has higher thermal stability due to increased molecular weight and reduced crystallinity .
Biological Activity
n-Benzyl-2,5-dimethoxyaniline (CAS No. 102-56-7) is an organic compound belonging to the class of aromatic amines. It is characterized by the presence of a benzyl group and two methoxy substituents on the aniline structure. This compound has garnered interest due to its diverse biological activities, particularly in pharmacology and biochemistry.
- Molecular Formula : C₁₅H₁₅N₁O₂
- Molecular Weight : 245.29 g/mol
- Boiling Point : Not specified
- Solubility : Poorly soluble in water but soluble in organic solvents.
This compound exhibits notable biological activity primarily through enzyme inhibition. The mechanism typically involves binding to the active site of specific enzymes, thereby obstructing substrate interaction. This property positions it as a candidate for further pharmacological exploration.
Biological Activities
-
Enzyme Inhibition :
- Research indicates that this compound can inhibit enzymes involved in various biochemical pathways. The inhibition is often characterized by its competitive nature, where the compound competes with natural substrates for binding sites on the enzyme.
-
Antimicrobial Activity :
- Preliminary studies have shown that derivatives of this compound possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have been evaluated for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against pathogens like Escherichia coli and Staphylococcus aureus .
-
Cytotoxicity :
- Some studies have investigated the cytotoxic effects of this compound on cancer cell lines. The results suggest potential anti-cancer properties, although further research is needed to elucidate the underlying mechanisms.
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including:
- Formation of Aniline Derivative : Starting from 2,5-dimethoxyaniline.
- Benzylation Reaction : Utilizing benzyl chloride in the presence of a base to introduce the benzyl group.
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| n-Benzyl-3-methoxyaniline | C₁₃H₁₅N₁O₂ | Similar structure with one methoxy group |
| n-Benzyl-4-methoxyaniline | C₁₃H₁₅N₁O₂ | Different position of methoxy group |
| n-Benzenesulfonamide | C₆H₇N₁O₂S | Contains a sulfonamide functional group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
